An In-depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its synthesis, physicochemical properties, and established biological activities, with a focus on its potential as an antimicrobial agent. Experimental protocols for its synthesis and antimicrobial screening are provided, alongside a summary of key quantitative data. This guide serves as a foundational resource for researchers engaged in the development of novel therapeutic and crop protection agents.
Introduction
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, with the CAS Number 36209-51-5, is a versatile molecule featuring a 1,2,4-triazole ring substituted with a pyridin-4-yl group, an amino group, and a thiol group.[1][2][3][4] This unique combination of functional groups makes it a valuable scaffold in the synthesis of a wide range of derivatives with diverse biological activities. The triazole moiety is a well-known pharmacophore present in numerous approved drugs, recognized for its metabolic stability and ability to engage in various biological interactions.[5][6] The presence of the thiol group offers a site for further chemical modification and is often crucial for biological activity, particularly in enzyme inhibition.[7] This compound has demonstrated notable antifungal and antibacterial properties, positioning it as a promising candidate for the development of new antimicrobial agents to combat resistant pathogens.[6][7][8][9]
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.
Table 1: Physicochemical Properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₅S | [1][2][3] |
| Molecular Weight | 193.23 g/mol | [1][2][3] |
| CAS Number | 36209-51-5 | [1][2][3][4] |
| Melting Point | 250-254 °C | |
| Appearance | White solid/powder | [10] |
| pKa | 7.49 ± 0.20 (Predicted) | [2] |
| InChI Key | LHSIJUVRXSETDR-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a well-established multi-step process. The general synthetic workflow is depicted in the diagram below.
Caption: General synthetic route for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol for Synthesis
The following protocol is a detailed methodology for the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, adapted from published literature.[8]
Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol
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A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide is prepared in ethanol.
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The mixture is refluxed in an oil bath for a duration of 10-12 hours.
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The completion of the reaction yields 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol.
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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The 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol obtained from the previous step is refluxed with hydrazine hydrate (99%) in absolute ethanol.
-
The reflux is maintained for 8-9 hours in an oil bath.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Spectroscopic Data
The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. A summary of the expected and reported spectral data is provided in Table 2.
Table 2: Spectroscopic Characterization Data
| Technique | Key Observations | Reference(s) |
| FT-IR (cm⁻¹) | Presence of characteristic peaks for N-H, S-H, and C=N bonds. | [9][11][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amino protons, thiol proton, and protons of the pyridine ring. | [5][9][11][12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the triazole and pyridine rings. | [9][11] |
| HRMS-ESI | The molecular ion peak corresponding to the calculated exact mass of the compound. | [9] |
| Single Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure. | [9] |
Biological Activities and Potential Applications
The primary biological activity reported for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives is their antimicrobial and antifungal efficacy.[6][8][9] These compounds have been shown to be effective against a range of pathogenic bacteria and fungi. The proposed mechanism of action involves the inhibition of key microbial enzymes.[7]
Caption: Relationship between the core compound, its activities, and applications.
Antimicrobial Activity
Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and screened for their in-vitro antibacterial activity against various pathogenic bacteria.[8] While specific quantitative data for the parent compound is not extensively detailed in the provided search results, its derivatives have shown promising activity.
Antifungal Activity
Similarly, the antifungal potential of this class of compounds has been investigated.[7][8] The triazole scaffold is a cornerstone of many commercial antifungal agents, and the subject compound is a valuable intermediate in the synthesis of novel antifungal candidates.
Experimental Protocol for Antimicrobial Screening
The antimicrobial activity of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives can be evaluated using standard methods such as the agar-well diffusion method.[11][13]
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Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific turbidity.
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Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri dishes and allowed to solidify.
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Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.
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Well Preparation and Sample Addition: Wells are punched into the agar using a sterile borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 24-48 hours).
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Future Directions
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol represents a molecule with significant untapped potential. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural requirements for enhanced biological activity.[8]
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Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.
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In-vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.
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Development of Novel Derivatives: To expand the chemical space and discover compounds with improved potency and selectivity.
Conclusion
This technical guide has summarized the current knowledge on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Its straightforward synthesis, versatile chemical nature, and promising biological activities make it a compound of high interest for researchers in drug discovery and agrochemical development. The provided protocols and data serve as a valuable resource to facilitate further investigation into this important heterocyclic scaffold.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C7H7N5S | CID 719823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL | 36209-51-5 [chemicalbook.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. connectjournals.com [connectjournals.com]
- 9. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol<i> H</i>-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies | AVESİS [avesis.omu.edu.tr]
- 10. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
